molecular formula C20H24N2O5 B4074471 1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate

1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate

Cat. No. B4074471
M. Wt: 372.4 g/mol
InChI Key: WWYBUJAEBPABKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-biphenylyloxy)ethyl]piperazine oxalate, commonly known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies due to its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing the binding of dopamine. This results in a reduction in the activity of the D3 receptor, which is thought to contribute to the therapeutic effects of the compound.
Biochemical and Physiological Effects
Studies have shown that BRL-15572 can modulate the activity of dopamine neurons in the brain, leading to changes in dopamine release and uptake. It has also been shown to affect other neurotransmitter systems, including the serotonin and glutamate systems. These effects are thought to underlie the potential therapeutic benefits of the compound.

Advantages and Limitations for Lab Experiments

One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype in experiments. However, its relatively low potency compared to other dopamine receptor antagonists may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on BRL-15572. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs that act on the dopamine system. Another area of interest is its potential use in the treatment of Parkinson's disease, where it may be able to improve motor symptoms without causing the side effects associated with other dopamine receptor antagonists. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BRL-15572 and its potential therapeutic applications.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for these conditions, as this receptor subtype has been implicated in the pathophysiology of these disorders.

properties

IUPAC Name

oxalic acid;1-[2-(4-phenylphenoxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.C2H2O4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)21-15-14-20-12-10-19-11-13-20;3-1(4)2(5)6/h1-9,19H,10-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYBUJAEBPABKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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